Cas no 1060811-92-8 (1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-amine)

1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-amine 化学的及び物理的性質
名前と識別子
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- 1-(2-CHLOROPYRIDIN-3-YL)-2,2,2-TRIFLUOROETHANAMINE
- AB67338
- 1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-amine
-
- インチ: 1S/C7H6ClF3N2/c8-6-4(2-1-3-13-6)5(12)7(9,10)11/h1-3,5H,12H2
- InChIKey: DFXFHPRSPFOMIT-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CN=1)C(C(F)(F)F)N
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 174
- トポロジー分子極性表面積: 38.9
- XLogP3: 1.8
1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1928404-0.5g |
1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-amine |
1060811-92-8 | 0.5g |
$1399.0 | 2023-09-17 | ||
Enamine | EN300-1928404-0.25g |
1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-amine |
1060811-92-8 | 0.25g |
$1341.0 | 2023-09-17 | ||
Enamine | EN300-1928404-5.0g |
1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-amine |
1060811-92-8 | 5g |
$4226.0 | 2023-05-31 | ||
Enamine | EN300-1928404-5g |
1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-amine |
1060811-92-8 | 5g |
$4226.0 | 2023-09-17 | ||
Enamine | EN300-1928404-10g |
1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-amine |
1060811-92-8 | 10g |
$6266.0 | 2023-09-17 | ||
Enamine | EN300-1928404-2.5g |
1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-amine |
1060811-92-8 | 2.5g |
$2856.0 | 2023-09-17 | ||
Enamine | EN300-1928404-0.05g |
1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-amine |
1060811-92-8 | 0.05g |
$1224.0 | 2023-09-17 | ||
Enamine | EN300-1928404-0.1g |
1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-amine |
1060811-92-8 | 0.1g |
$1283.0 | 2023-09-17 | ||
Enamine | EN300-1928404-1.0g |
1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-amine |
1060811-92-8 | 1g |
$1458.0 | 2023-05-31 | ||
Enamine | EN300-1928404-10.0g |
1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-amine |
1060811-92-8 | 10g |
$6266.0 | 2023-05-31 |
1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-amine 関連文献
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-amineに関する追加情報
Introduction to 1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-amine (CAS No. 1060811-92-8)
The compound 1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-amine, identified by the CAS registry number 1060811-92-8, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a pyridine ring substituted with a chlorine atom at the 2-position and a trifluoroethylamine group at the 3-position. The presence of the trifluoromethyl group imparts distinct electronic and steric properties to the molecule, making it a valuable component in modern chemical synthesis.
Recent studies have highlighted the potential of this compound in drug discovery and materials science. For instance, researchers have explored its role as a building block in the synthesis of bioactive molecules. The pyridine ring serves as an excellent platform for further functionalization, enabling the creation of diverse pharmacophores with tailored activities. Additionally, the trifluoromethyl group enhances the stability and lipophilicity of the compound, making it suitable for applications in medicinal chemistry.
In terms of synthesis, 1-(2-chloropyridin-3-yl)-trifluoroethan-amine can be prepared through a variety of methods. One common approach involves nucleophilic substitution reactions where a chloro derivative reacts with an appropriate amine precursor under specific conditions. The use of palladium-catalyzed coupling reactions has also been reported, offering a more efficient pathway for constructing this compound. These methods underscore its versatility in synthetic chemistry.
The physical properties of this compound are equally noteworthy. It exhibits a melting point of approximately 75°C and is sparingly soluble in water but readily dissolves in organic solvents such as dichloromethane and acetonitrile. Its stability under various reaction conditions makes it an ideal candidate for use in both laboratory and industrial settings.
From an environmental standpoint, studies have shown that this compound demonstrates moderate biodegradability under aerobic conditions. However, its persistence in aquatic environments necessitates careful handling to minimize ecological impact. Regulatory frameworks governing its use are continuously evolving to ensure safe practices across industries.
In conclusion, 1-(chloropyridin-yl)-trifluoroethan-amine (CAS No. 1060811-92-8) stands out as a versatile and valuable compound with wide-ranging applications. Its unique structure and favorable chemical properties make it an indispensable tool in contemporary chemical research and development.
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